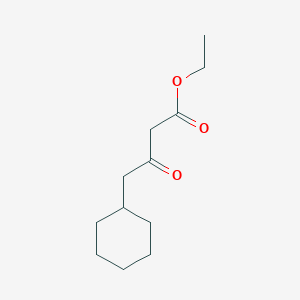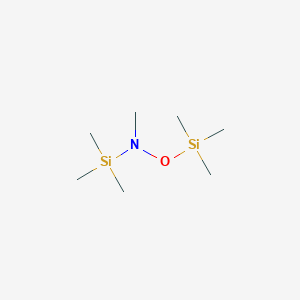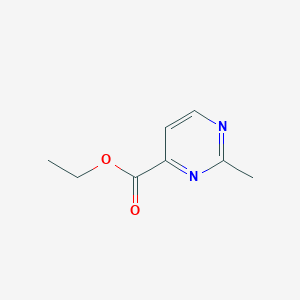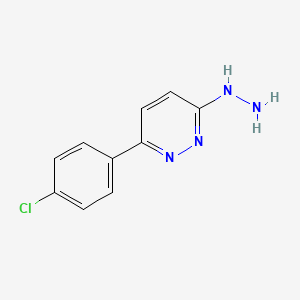
3-(4-Chlorophenyl)-6-hydrazinopyridazine
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-hydrazinopyridazine (3-CPH) is an organic compound composed of two nitrogen, four carbon, and five hydrogen atoms. It is a member of the hydrazinopyridazine family, which is a type of heterocyclic compound that can be used in a variety of scientific applications. 3-CPH is a versatile compound, with a wide range of uses in scientific research, including in the synthesis of peptides, and in the study of the biochemical and physiological effects of the compound. In
Applications De Recherche Scientifique
Electronic and Optical Properties of Chalcone Derivatives
Specific Scientific Field
Summary of the Application
A chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), was studied for its electronic, optical, second and third order nonlinear optical properties .
Methods of Application or Experimental Procedures
The ground-state molecular geometry of CPP was optimized using computational techniques. The excitation energy was calculated at the TD/B3LYP/6-31G level .
Results or Outcomes
The HOMO-LUMO gap was found to be approximately 4 eV. The potential applications of CPP in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
Synthesis of Isoxazoline Sulfonate Derivatives
Specific Scientific Field
Summary of the Application
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized .
Methods of Application or Experimental Procedures
The compound was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .
Results or Outcomes
Hydrogen bonding between C–H···O and C–H···N produced a layer structure in the crystal. The optimized structure and the solid-state structure obtained through experiments were compared using density functional theory at the B3LYP/6-311 G + (d,p) level. The computed energy difference between the LUMO and HOMO was 4.6548 eV .
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives, including those with a 4-chlorophenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
Results or Outcomes
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
Computational Electronics
Methods of Application or Experimental Procedures
The ground-state molecular geometry of CPP was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results .
Results or Outcomes
The HOMO-LUMO gap was found to be approximately 4 eV. The potential applications of CPP in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
Organic Synthesis
Summary of the Application
4-Chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers .
Methods of Application or Experimental Procedures
It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
Results or Outcomes
4-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water. Its pK a is 9.14 .
Propriétés
IUPAC Name |
[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCTXHPEZWKVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508205 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-hydrazinopyridazine | |
CAS RN |
60478-25-3 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

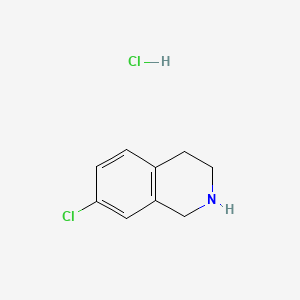
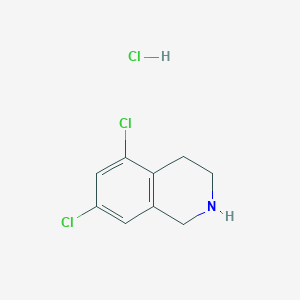
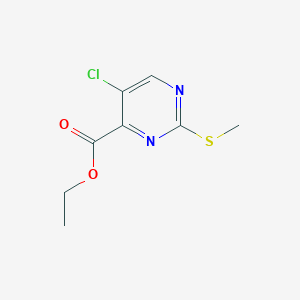
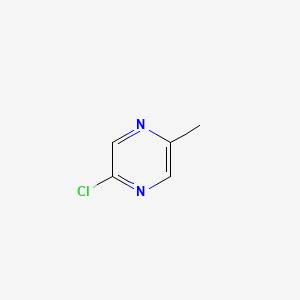
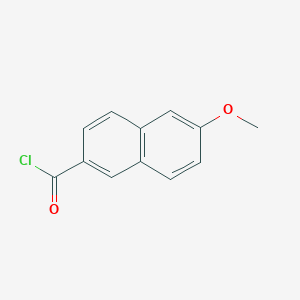
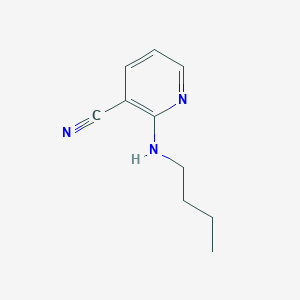
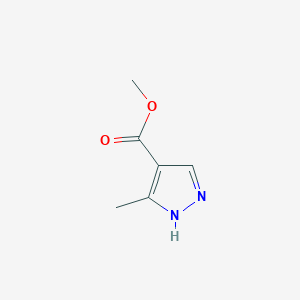
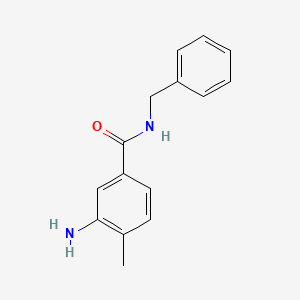
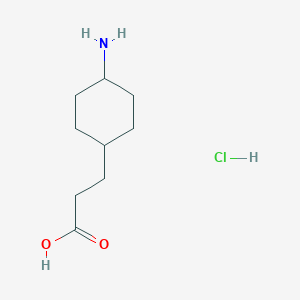
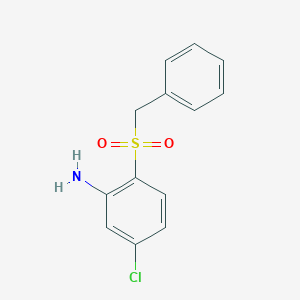
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
